molecular formula C19H17Cl2N3O2 B402735 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313970-21-7

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B402735
M. Wt: 390.3g/mol
InChI Key: RWJRANODJDQJIA-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It has a carboxamide group (-CONH2), a common functional group for many drugs due to its bioactive properties. The presence of dichlorophenyl and o-tolyl (2-methylphenyl) groups suggest that this compound may have unique physicochemical properties and biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, introduction of the dichlorophenyl and o-tolyl groups, and the addition of the carboxamide group. The exact synthesis process would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The dichlorophenyl and o-tolyl groups are likely to influence the overall shape and electronic distribution of the molecule, which in turn can affect its reactivity and interactions with other molecules.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The pyrimidine ring, the dichlorophenyl and o-tolyl groups, and the carboxamide group each have distinct reactivities, and could participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could enhance its solubility in water, while the dichlorophenyl and o-tolyl groups could increase its lipophilicity.


Scientific Research Applications

  • Synthesis and Potential as Biological Agents : The synthesis of similar tetrahydropyrimidine derivatives and their evaluation as potential biological agents, especially for antimicrobial activities, has been a significant area of research. These compounds, including variants like N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-tetrahydro pyrimidine-5-carboxamide, have shown significant inhibition on bacterial and fungal growth, comparing favorably to standard drugs (Akbari et al., 2008).

  • Antimicrobial Activity : The antimicrobial activity of similar compounds, such as N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, has been extensively studied. These compounds were synthesized using a three-component reaction and showed promising results in inhibiting microbial growth (Gein et al., 2013).

  • Cytotoxic and Antimicrobial Properties : Pyrimidine derivatives have been shown to possess cytotoxic activity in addition to their antibacterial and antimicrobial properties. This includes the inhibition of growth in various microbial strains, indicating potential pharmaceutical applications (Fathalla et al., 2006).

  • Novel Synthesis Methods : Research has also focused on novel synthesis methods for related compounds. For instance, the synthesis of N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst represents an advancement in the production of these compounds (Gein et al., 2018).

  • Structural Studies and Pharmaceutical Evaluation : Structural analysis and pharmaceutical evaluations of similar compounds have also been carried out. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related compound, has been studied for its crystal packing and potential biological activities (Mohideen et al., 2008).

  • Antifungal Activity : The antifungal activity against Candida Albicans of 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides, synthesized through three-component reactions, has been explored, demonstrating the scope of these compounds in antifungal applications (Zamaraeva et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and used. Proper safety measures should always be taken when working with chemical compounds.


Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, as a pharmaceutical drug), and the development of more efficient methods for its synthesis.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-10-5-3-4-6-15(10)23-18(25)16-11(2)22-19(26)24-17(16)13-8-7-12(20)9-14(13)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJRANODJDQJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Citations

For This Compound
1
Citations
S Faizan, BRP Kumar, NL Naishima, T Ashok… - Bioorganic …, 2021 - Elsevier
Biginelli 1,4-dihydropyrimidines are extensively screened for their potential anticancer activity in the last decade. In this context, a series of Biginelli 1,4-dihydropyrimidines were …
Number of citations: 8 www.sciencedirect.com

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